molecular formula C27H21N3O4S B2631479 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid CAS No. 866340-63-8

3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid

Cat. No.: B2631479
CAS No.: 866340-63-8
M. Wt: 483.54
InChI Key: SAIQAQCVDYISFQ-UHFFFAOYSA-N
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Description

3-(2-((7-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzoic acid moiety. The structure includes a 7-methyl group on the chromene ring, a phenyl substituent at position 2 of the pyrimidine ring, and a thioacetamido linker bridging the chromenopyrimidine and benzoic acid groups.

Properties

IUPAC Name

3-[[2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-16-10-11-22-19(12-16)14-21-25(34-22)29-24(17-6-3-2-4-7-17)30-26(21)35-15-23(31)28-20-9-5-8-18(13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIQAQCVDYISFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving a phenyl-substituted pyrimidinone and an appropriate aldehyde or ketone under acidic or basic conditions. Subsequent steps may include thiolation and acetylation reactions to introduce the thioacetamide and benzoic acid moieties.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thioacetamide group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The nitro group in the benzoic acid moiety can be reduced to an amine.

  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like tin(II) chloride or iron powder with hydrochloric acid.

  • Substitution: Electrophiles such as bromine or nitric acid, often in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

  • Oxidation: 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)sulfoxide)benzoic acid.

  • Reduction: 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzylamine.

  • Substitution: Brominated or nitro-substituted derivatives of the phenyl ring.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The methyl group position on the chromeno ring (C7 vs. C9) impacts steric interactions and binding affinity .
  • Functional Groups : Chlorinated derivatives (e.g., 7a) exhibit higher lipophilicity, whereas benzoic acid or carbonitrile groups improve solubility or reactivity .
  • Ring Systems: Thiazolo/thieno-pyrimidine cores (e.g., 11b, 20) favor planar conformations for intercalation, while chromeno-pyrimidines offer rigid, three-dimensional frameworks .

Key Differences :

  • The target compound’s benzoic acid group may require protective strategies (e.g., esterification) during synthesis, unlike carbonitrile or thioxo derivatives .
  • Chlorinated analogs (7a–c) demand harsh reagents (PCl₅), whereas microwave methods (e.g., 20) improve efficiency .

Hypothesized Advantages of Target Compound :

  • The benzoic acid group may improve water solubility and enable salt formation for drug formulation .
  • The thioether linker could reduce metabolic degradation compared to ether or amine linkages .

Biological Activity

The compound 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure

The compound features a complex structure characterized by a chromeno-pyrimidine core linked to an acetamido group and a benzoic acid moiety. This unique architecture suggests potential interactions with various biological targets.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of chromeno-pyrimidines have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundMIC (µM)Activity Type
N11.27Antibacterial
N81.43Antibacterial
N222.60Antifungal

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, derivatives targeting dihydrofolate reductase (DHFR) have demonstrated cytotoxic effects on various cancer cell lines. The compound may similarly inhibit key enzymes involved in cancer metabolism.

Case Study:
A study on related chromeno-pyrimidine derivatives revealed that specific modifications led to enhanced cytotoxicity against colorectal carcinoma cells (HCT116), with IC50 values lower than standard chemotherapeutics like 5-fluorouracil.

CompoundIC50 (µM)Cancer Cell Line
Compound A4.53HCT116
Compound B5.85HCT116

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with multiple cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as DHFR and xanthine oxidase, which are crucial in nucleotide synthesis and oxidative stress management, respectively.
  • Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by triggering cell cycle arrest at various phases.
  • Reactive Oxygen Species (ROS) Generation : Chromeno-pyrimidine derivatives may enhance ROS levels, leading to oxidative stress in target cells, further promoting cytotoxicity.

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